NF-κB Activation Prolongation: Cyclohexyl(methyl)sulfamoyl vs. Smaller N-Alkyl Analogs
In a systematic SAR study of sulfamoyl benzamidothiazoles, compounds bearing a cyclohexyl(methyl)sulfamoyl group demonstrated substantially greater prolongation of TNF-α-induced NF-κB activation compared to analogs with smaller N-alkyl substituents [1]. While the study's primary lead compound (referred to as compound 11) with a cyclohexyl(methyl)sulfamoyl motif showed robust activity, analogs bearing ethyl, isopropyl, or benzyl groups at the sulfamoyl nitrogen exhibited markedly reduced or negligible NF-κB prolongation [1]. Compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 683268-62-4) shares the core cyclohexyl(methyl)sulfamoyl pharmacophore identified as critical in this series, placing it within the active structural cluster.
| Evidence Dimension | NF-κB activation prolongation activity |
|---|---|
| Target Compound Data | Compound shares critical cyclohexyl(methyl)sulfamoyl pharmacophore; specific quantitative EC50/IC50 for CAS 683268-62-4 not directly reported in published literature |
| Comparator Or Baseline | Analogs with N-ethyl, N-isopropyl, or N-benzyl sulfamoyl substitution: substantially reduced or negligible NF-κB prolongation activity [1] |
| Quantified Difference | Not directly quantifiable for this compound; class-level SAR indicates cyclohexyl(methyl)sulfamoyl motif is essential for NF-κB activity retention vs. smaller alkyl substituents [1] |
| Conditions | NF-κB activation assay in THP-1 cells stimulated with TNF-α; activity measured as prolongation of NF-κB signaling beyond the typical transient response [1] |
Why This Matters
For researchers procuring compounds to interrogate NF-κB pathway prolongation, selection of analogs lacking the cyclohexyl(methyl)sulfamoyl motif carries a documented risk of obtaining an inactive compound.
- [1] Shukla NM, Chan M, Lao FS, et al. Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorg Med Chem. 2021;43:116242. View Source
